N-(2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide
Description
N-(2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide is a synthetic organic compound with a complex structure It features a benzamide core linked to a piperidine ring, which is further connected to a dimethylpyrimidine moiety
Properties
IUPAC Name |
N-[2-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-14-12-18(23-15(2)22-14)27-17-8-10-24(11-9-17)19(25)13-21-20(26)16-6-4-3-5-7-16/h3-7,12,17H,8-11,13H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAGCBHJESREGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)CNC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Dimethylpyrimidine Group: The dimethylpyrimidine moiety is introduced via a nucleophilic substitution reaction, where the piperidine intermediate reacts with a dimethylpyrimidine derivative.
Formation of the Benzamide Core: The final step involves the coupling of the piperidine-dimethylpyrimidine intermediate with a benzoyl chloride derivative under basic conditions to form the benzamide core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the benzamide core, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion to amine derivatives.
Substitution: Introduction of various functional groups onto the dimethylpyrimidine ring.
Scientific Research Applications
N-(2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide involves its interaction with molecular targets, such as enzymes or receptors. The dimethylpyrimidine moiety may play a crucial role in binding to the active site of the target, while the piperidine and benzamide groups contribute to the overall stability and specificity of the interaction. This can lead to modulation of the target’s activity, resulting in the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide: shares structural similarities with other benzamide derivatives and piperidine-containing compounds.
Pyrimidine Derivatives: Compounds with similar pyrimidine moieties, such as 2,6-dimethylpyrimidine derivatives, exhibit comparable chemical reactivity and biological activity.
Uniqueness
- The unique combination of the benzamide core, piperidine ring, and dimethylpyrimidine moiety in this compound distinguishes it from other compounds. This specific arrangement of functional groups contributes to its distinct chemical properties and potential applications in various fields.
Biological Activity
N-(2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide, identified by its CAS number 2034472-43-8, is a synthetic organic compound notable for its complex structure. It features a benzamide core linked to a piperidine ring , which is further connected to a dimethylpyrimidine moiety . This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug development targeting specific receptors or enzymes.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The dimethylpyrimidine moiety plays a crucial role in binding to the active sites of target proteins or enzymes, while the piperidine and benzamide groups enhance the stability and specificity of these interactions. This can lead to modulation of the target’s activity, resulting in desired pharmacological effects.
Research Findings
Recent studies have explored the compound's potential as an antitumor agent . For instance, compounds with similar structural motifs have shown significant inhibition of cancer cell proliferation. In particular, studies indicated that specific derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting promising therapeutic applications .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other compounds exhibiting similar structural features:
| Compound Name | Structure Similarity | Biological Activity | IC50 (μM) |
|---|---|---|---|
| Compound A | Benzamide derivative | Antitumor | 6.26 |
| Compound B | Piperidine-containing | Antidiabetic | 8.66 |
| N-(2-(4-(...)) | Unique combination | Potentially antitumor | TBD |
This table highlights the unique position of this compound within a broader context of biologically active compounds.
Antitumor Activity
A significant body of research has focused on the antitumor properties of compounds related to this compound. For instance, a study published in Journal of Medicinal Chemistry demonstrated that certain derivatives exhibited strong cytotoxic effects against lung cancer cell lines (HCC827 and NCI-H358), with IC50 values reported at 6.26 μM and 6.48 μM respectively .
Inhibition Studies
Inhibition studies have shown that compounds similar to this compound can act as effective inhibitors for various enzymes involved in cancer progression. For example, some derivatives were found to inhibit protein tyrosine phosphatase (PTP1B), which is implicated in metabolic disorders and cancer .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide, and what reaction conditions optimize yield?
- Methodology : A multi-step synthesis involving nucleophilic substitution and amide coupling is typical. For example:
Piperidin-4-yloxy intermediate : React 2,6-dimethylpyrimidin-4-ol with a piperidin-4-yl derivative under alkaline conditions (e.g., NaOH in dichloromethane, as seen in analogous syntheses) .
Oxoethyl linkage : Introduce the 2-oxoethyl group via alkylation or Michael addition, ensuring anhydrous conditions to prevent hydrolysis.
Benzamide coupling : Use carbodiimide coupling agents (e.g., EDCI/HOBt) to attach the benzamide moiety, monitored by TLC for completion .
- Optimization : Adjust solvent polarity (e.g., DMF for solubility) and stoichiometry (1.2–1.5 equivalents of coupling agents) to improve yields beyond 70% .
Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?
- Methodology :
- 1H/13C NMR : Confirm the piperidine ring (δ 1.5–2.5 ppm for CH2 groups), pyrimidinyl protons (δ 6.5–8.0 ppm), and benzamide aromatic signals (δ 7.3–8.1 ppm) .
- IR Spectroscopy : Verify amide C=O stretches (~1650–1680 cm⁻¹) and pyrimidine C=N vibrations (~1550–1600 cm⁻¹) .
- HRMS : Match experimental and theoretical m/z values (e.g., [M+H]+ calculated for C22H27N5O3: 410.2085) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected peaks in NMR) be resolved during structural characterization?
- Methodology :
- Dynamic effects : Check for rotational isomers in the amide bond using variable-temperature NMR .
- Impurity analysis : Compare with byproducts from synthesis (e.g., unreacted intermediates) via HPLC-MS .
- Crystallography : If available, single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry .
Q. What experimental design strategies are effective for optimizing reaction scalability while maintaining purity?
- Methodology :
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent ratio, catalyst loading) and identify critical parameters .
- Flow chemistry : For continuous synthesis, optimize residence time and mixing efficiency to reduce side reactions .
- Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to isolate high-purity (>95%) product .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?
- Methodology :
- Accelerated stability studies : Incubate the compound in buffers (pH 1–13) at 40°C for 48 hours, monitoring degradation via HPLC .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures to guide storage conditions (e.g., dry, inert atmosphere) .
- Hygroscopicity testing : Store samples under controlled humidity (20–80% RH) to assess moisture sensitivity .
Critical Considerations for Researchers
- Safety : Follow GHS protocols for handling nitrile gloves, fume hoods, and emergency eyewash stations, as pyrimidine derivatives may pose uncharacterized hazards .
- Data Reproducibility : Document reaction atmospheres (N2/Ar) and solvent batch variations, as trace moisture can hydrolyze intermediates .
- Conflict Resolution : Cross-validate spectral data with synthetic intermediates to isolate discrepancies (e.g., residual DMF in NMR) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
